molecular formula C7H5F3N2O4S B6588814 3-Nitro-5-(trifluoromethyl)benzenesulfonamide CAS No. 454-74-0

3-Nitro-5-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6588814
CAS No.: 454-74-0
M. Wt: 270.2
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Description

3-Nitro-5-(trifluoromethyl)benzenesulfonamide (CAS 454-74-0) is a chemical compound with the molecular formula C 7 H 5 F 3 N 2 O 4 S and a molecular weight of 270.19 g/mol . It belongs to the benzenesulfonamide class, which are privileged scaffolds in medicinal chemistry and drug discovery . Sulfonamide derivatives are extensively investigated for their diverse bioactive properties, including potential antioxidant and antimicrobial activities, making them valuable intermediates in the development of new therapeutic agents . The molecular structure of this compound incorporates two strong electron-withdrawing groups—a nitro group and a trifluoromethyl group—in a meta substitution pattern on the benzene ring. This configuration significantly influences the molecule's electronic distribution and can enhance its lipophilicity, which may improve bioavailability and interaction with biological targets . As a key synthetic building block, this compound can be used in various reactions, such as amidation and nucleophilic aromatic substitution, to create more complex molecules for biological evaluation . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-5-(trifluoromethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N2O4S/c8-7(9,10)4-1-5(12(13)14)3-6(2-4)17(11,15)16/h1-3H,(H2,11,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJNZEYXWEVIUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1[N+](=O)[O-])S(=O)(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701251754
Record name 3-Nitro-5-(trifluoromethyl)benzenesulfonamide
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Molecular Weight

270.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

454-74-0
Record name 3-Nitro-5-(trifluoromethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=454-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-5-(trifluoromethyl)benzenesulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Route Design

Strategic Approaches to the Construction of the 3-Nitro-5-(trifluoromethyl)benzene Core

The assembly of the central 1-nitro-3-(trifluoromethyl)benzene scaffold is a critical precursor to the final compound. The regiochemistry is dictated by the directing effects of the substituents on the aromatic ring. The trifluoromethyl group (-CF₃) is a deactivating, meta-directing group due to its strong electron-withdrawing nature.

Nitration Reactions in Trifluoromethyl-Substituted Benzenes

A primary and direct method to form the nitro-substituted core is through the electrophilic aromatic substitution of benzotrifluoride (B45747) (trifluoromethylbenzene). The strong meta-directing influence of the trifluoromethyl group ensures that the incoming nitro group is predominantly directed to the 3-position.

The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, often referred to as "mixed acid". researchgate.netlibretexts.org The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is then attacked by the benzene (B151609) ring. libretexts.org The temperature of the reaction must be carefully controlled to prevent over-nitration and ensure selectivity. prepchem.com

A typical procedure involves the slow addition of fuming nitric acid to a stirred mixture of benzotrifluoride in concentrated sulfuric acid while maintaining the temperature between 20°C and 30°C. prepchem.com After the addition is complete, the reaction is stirred for a period to ensure completion before being quenched by pouring it onto ice. prepchem.com This method results in high yields of the desired 3-nitrobenzotrifluoride (B1630513). prepchem.com

Table 1: Conditions for Nitration of Benzotrifluoride
Starting MaterialReagentsTemperatureYieldSource
BenzotrifluorideFuming Nitric Acid (95%), Concentrated Sulfuric Acid20-30°C91% prepchem.com

Introduction of the Trifluoromethyl Group

While many syntheses commence with the readily available benzotrifluoride, an alternative strategy involves introducing the trifluoromethyl group onto a pre-functionalized aromatic ring. This is particularly useful if the desired substitution pattern is difficult to achieve through direct electrophilic substitution.

One common method for trifluoromethylation involves the use of hypervalent iodine-based reagents. For instance, a trifluoromethyl group can be introduced by reacting a suitable precursor with reagents like the Ruppert-Prakash reagent (TMSCF₃). beilstein-journals.org This process often requires a catalyst and specific reaction conditions to proceed efficiently. For example, the synthesis of 5-nitro-1-(trifluoromethyl)-3H-1λ³,2-benziodaoxol-3-one involves treating a chloro-iodaoxolone intermediate with TMSCF₃ in the presence of potassium fluoride (B91410) (KF) in acetonitrile. beilstein-journals.org While not a direct route to the core of the title compound, this illustrates a fundamental method for installing the -CF₃ group.

Halogenation and Subsequent Functionalization of Aromatic Rings

Another versatile synthetic approach involves using a halogen as a substituent to either direct other groups or to be replaced in a subsequent step. For example, a synthesis could begin with a halogenated benzotrifluoride. The halogen and the trifluoromethyl group would then direct subsequent reactions, such as nitration.

The deactivating, ortho-, para-directing nature of halogens combined with the meta-directing nature of the -CF₃ group can be exploited. For instance, the nitration of 4-chlorobenzotrifluoride (B24415) yields 4-chloro-3-nitrobenzotrifluoride, where the nitro group is directed ortho to the chlorine and meta to the trifluoromethyl group.

Furthermore, functional groups can be interconverted. A relevant example is the synthesis of 3-chloro-5-nitrobenzotrifluoride (B1630461) from 4-amino-3-chloro-5-nitro-benzotrifluoride via a deamination reaction using sodium nitrite (B80452) in the presence of sulfuric acid and ethanol. chemicalbook.com This demonstrates how an amino group can be replaced, a strategy that adds considerable flexibility to the synthetic route design.

Formation of the Sulfonamide Moiety

Once the 3-nitro-5-(trifluoromethyl)benzene core is established (or a suitable precursor is synthesized), the next stage is the introduction and conversion of the sulfur-containing functional group to form the sulfonamide. This typically involves a two-step process: sulfonation or chlorosulfonation to create a sulfonyl chloride, followed by amination.

Reaction of Sulfonyl Chlorides with Amines

The most common method for forming a sulfonamide is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. For the synthesis of 3-nitro-5-(trifluoromethyl)benzenesulfonamide, the key intermediate is 3-nitro-5-(trifluoromethyl)benzenesulfonyl chloride.

This intermediate is synthesized by the chlorosulfonation of 3-nitrobenzotrifluoride. The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups deactivate the ring, making sulfonation challenging. However, these groups will direct the incoming chlorosulfonyl group (-SO₂Cl) to the C-5 position, which is meta to both existing substituents. The reaction is typically performed with chlorosulfonic acid (ClSO₃H), sometimes with the addition of thionyl chloride to facilitate the conversion of the initially formed sulfonic acid into the sulfonyl chloride. prepchem.comgoogle.com

Once the 3-nitro-5-(trifluoromethyl)benzenesulfonyl chloride is obtained, it is reacted with an ammonia source to form the sulfonamide. This can be achieved by treating the sulfonyl chloride with aqueous or alcoholic ammonia. The reaction proceeds via nucleophilic acyl substitution, where the nitrogen atom of ammonia attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and formation of the sulfonamide.

Table 2: General Reaction for Sulfonamide Formation
Starting MaterialReagentsProductReaction Type
3-Nitro-5-(trifluoromethyl)benzenesulfonyl chlorideAmmonia (NH₃)This compoundNucleophilic Substitution

Alternative Sulfonylation Protocols

Besides direct chlorosulfonation of the aromatic ring, alternative methods exist for preparing the crucial sulfonyl chloride intermediate. One such strategy involves the synthesis from thioethers. This two-step procedure begins with a nucleophilic aromatic substitution reaction on a suitable precursor to introduce a thioether group. researchgate.net

For example, a difluoronitrobenzene can react regioselectively with a thiol, such as phenylmethanethiol, to form a benzyl (B1604629) thioether. researchgate.net The subsequent step is an oxidative cleavage of the thioether with chlorine gas in an aqueous medium. This process oxidizes the sulfur and cleaves the sulfur-benzyl bond, directly yielding the desired sulfonyl chloride in good yields. researchgate.net This route avoids the harsh conditions of direct chlorosulfonation and can be advantageous for substrates that are sensitive to strong acids.

Multi-Step Synthetic Sequences and Key Intermediates

The construction of this compound typically involves a multi-step pathway, leveraging key intermediates that allow for the sequential introduction of the nitro, trifluoromethyl, and sulfonamide moieties. The order of these introductions is critical to achieving the desired 3,5-substitution pattern due to the electronic properties of the functional groups.

The synthesis often commences from commercially available trifluoromethyl- or nitro-substituted benzene derivatives. Key precursors that may be synthesized en route to the final product include halogenated intermediates, aldehydes, and alcohols, which can be further functionalized.

A common and practical starting material is 1-nitro-3-trifluoromethyl-benzene. This compound can be halogenated to introduce a functional group handle that can later be converted into the sulfonamide group. For instance, the bromination of 1-nitro-3-trifluoromethyl-benzene provides a key intermediate, 1-bromo-3-nitro-5-trifluoromethyl-benzene. chemicalbook.com

Synthesis of 1-bromo-3-nitro-5-trifluoromethyl-benzene

To a solution of 1-nitro-3-trifluoromethyl-benzene in dichloromethane, sulfuric acid is added. The mixture is heated, and 1,3-dibromo-5,5-dimethylimidazolidine-2,4-dione is added portion-wise. The reaction is stirred for an extended period to ensure high conversion of the starting material. chemicalbook.com Following workup and purification by distillation, the desired 1-bromo-3-nitro-5-trifluoromethyl-benzene can be obtained in high yield (approximately 89.6%). chemicalbook.com

Other relevant precursors include the corresponding benzaldehyde (B42025) and benzyl alcohol derivatives, which are valuable for alternative synthetic strategies.

(3-Nitro-5-(trifluoromethyl)phenyl)methanol: This precursor can be prepared via the reduction of the corresponding aldehyde, 3-Nitro-5-(trifluoromethyl)benzaldehyde. Standard reducing agents like sodium borohydride (B1222165) can be employed for this transformation. The synthesis of related chiral alcohols, such as (R)-1-[3-(Trifluoromethyl)phenyl]ethanol, has been achieved through biocatalytic reduction of the corresponding ketone, highlighting a methodology that could be adapted for this purpose. nih.gov

3-Nitro-5-(trifluoromethyl)benzaldehyde: The synthesis of this aldehyde can be achieved through the oxidation of (3-Nitro-5-(trifluoromethyl)phenyl)methanol. A variety of oxidation methods are available in organic synthesis. For example, the oxidation of alcohols to aldehydes can be carried out using systems like TEMPO (2,2,6,6-Tetramethyl-1-piperidinyloxy) in the presence of a co-oxidant such as sodium hypochlorite. chemicalbook.com Alternatively, starting from 3-methyl-benzotrifluoride, a sequence of nitration followed by oxidation of the methyl group could yield the desired aldehyde. google.comgoogle.com

With a suitable precursor like 1-bromo-3-nitro-5-trifluoromethyl-benzene in hand, the next critical step is the introduction of the sulfonamide group. A modern and efficient method involves the conversion of the aryl bromide to an aryl sulfinate, which is then transformed into the sulfonamide.

A palladium-catalyzed coupling reaction can be employed using a sulfur dioxide surrogate, such as DABSO (diazabicyclo[2.2.2]octane bis(sulfur dioxide)). The aryl bromide reacts with DABSO in the presence of a palladium catalyst to form an aryl ammonium (B1175870) sulfinate intermediate. This intermediate can then be converted in a one-pot process to the final sulfonamide by treatment with an amine source (e.g., ammonia) and an oxidant like sodium hypochlorite. organic-chemistry.org This sequence allows for the transformation of the C-Br bond to a C-S bond and subsequent S-N bond formation to complete the sulfonamide moiety.

An alternative classical route, the Sandmeyer reaction, could also be considered. This would involve a synthetic sequence starting from a different precursor. For example, one could start with 3-amino-5-(trifluoromethyl)aniline, perform a diazotization, followed by reaction with sulfur dioxide and a copper salt to form the sulfonyl chloride. Subsequent nitration and reaction with ammonia would be required, presenting significant challenges in controlling the regioselectivity of the nitration step. nih.gov

Chemoselective Synthesis and Regioisomeric Control

Achieving the correct 3,5-disubstitution pattern with nitro and trifluoromethyl groups, and subsequently introducing the sulfonamide group at the 1-position, is a significant challenge that hinges on regioisomeric control. The directing effects of the substituents are paramount.

Both the trifluoromethyl (-CF₃) and nitro (-NO₂) groups are strongly electron-withdrawing and are meta-directing for electrophilic aromatic substitution. Therefore, if one were to start with benzenesulfonamide (B165840) and attempt to introduce these groups, a mixture of isomers would be highly likely.

A more controlled approach involves installing the groups in a strategic order. Starting with 3-nitrobenzotrifluoride is advantageous because the bromine atom can be introduced at the 5-position (meta to both existing groups) with high regioselectivity. chemicalbook.com This locks in the desired 1,3,5-substitution pattern early in the synthesis.

Chemoselectivity is also critical during the functional group transformations. For example, in the conversion of the bromo-intermediate to the sulfonamide, the reaction conditions must be mild enough to not affect the nitro group, which can be susceptible to reduction. Modern catalytic methods are often superior in this regard compared to harsher classical conditions. A study on the nitration and halogenation of N-phenylbenzenesulfonamide highlights the development of chemoselective methods that are compatible with various functional groups, underscoring the importance of reagent and catalyst choice in complex syntheses. rsc.org

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is essential for maximizing product yield, minimizing side reactions, and ensuring the scalability of the synthesis. Key parameters for optimization include catalyst, solvent, base, temperature, and reaction time.

For the crucial S-N bond-forming step, particularly in copper-catalyzed cross-coupling reactions, these parameters are interdependent. For instance, in the synthesis of related benzenesulfonamide derivatives, the choice of ligand (e.g., L-proline) and base (e.g., K₃PO₄) in a solvent like DMSO at elevated temperatures was found to be effective. nih.gov Optimization studies would systematically vary these components to find the ideal combination for the specific substrate, 3-nitro-5-(trifluoromethyl)bromobenzene.

The following table illustrates a hypothetical optimization study for a copper-catalyzed amination of an aryl halide to form a sulfonamide, based on common variables explored in such reactions.

EntryCatalyst (mol%)LigandBaseSolventTemp (°C)Yield (%)
1CuI (10)NoneK₂CO₃DMF12035
2CuI (10)L-ProlineK₂CO₃DMF12068
3CuI (10)L-ProlineK₃PO₄DMF12075
4CuI (10)L-ProlineK₃PO₄DMSO12088
5Cu₂O (10)L-ProlineK₃PO₄DMSO12085
6CuI (10)L-ProlineK₃PO₄DMSO10072

This table is illustrative and represents typical optimization trends for copper-catalyzed sulfonamide synthesis.

Catalytic Systems in Sulfonamide Synthesis

Modern synthetic chemistry relies heavily on catalytic systems to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of sulfonamides has benefited greatly from the development of various metal-catalyzed reactions. organic-chemistry.orgthieme-connect.com

Copper Catalysis: Copper-based catalysts are widely used for forming C-N and C-S bonds. Ullmann-type coupling reactions, often facilitated by ligands like diamines or amino acids (e.g., L-proline), enable the reaction of aryl halides with amines or sulfonamides. nih.govrsc.org These systems are attractive due to the relatively low cost of copper.

Palladium Catalysis: Palladium catalysts are highly versatile and are used for cross-coupling reactions to form C-S bonds. As mentioned, the coupling of aryl halides with SO₂ surrogates like DABSO is a powerful method for accessing sulfinate intermediates, which are precursors to sulfonamides. organic-chemistry.org

Photoredox and Synergistic Catalysis: Emerging strategies involve the use of photoredox catalysis, sometimes in synergy with transition metals like copper. These methods can generate aryl radicals from various precursors under mild, room-temperature conditions, which then react with an SO₂ source and an amine to form the sulfonamide in a single step. acs.org This approach offers excellent functional group compatibility and can be effective even with less reactive, electron-deficient amines. thieme-connect.com

Other Metal Catalysts: Other metals such as indium and iridium have also been explored. For instance, indium can catalyze the sulfonylation of amines with sulfonyl chlorides, proving effective even for sterically hindered substrates. organic-chemistry.org

The choice of catalytic system depends on the specific transformation, the nature of the starting materials, and the desired reaction conditions.

Catalytic SystemTypical SubstratesKey AdvantagesReference
Copper (e.g., CuI/Ligand)Aryl Halides, AminesCost-effective, good for C-N bond formation. rsc.org, nih.gov
Palladium (e.g., Pd(OAc)₂)Aryl Halides, SO₂ SurrogatesHigh efficiency for C-S bond formation, broad substrate scope. organic-chemistry.org
Photoredox/Copper SynergyAryl Radical Precursors, Amines, SO₂Very mild conditions (room temp), single-step process, good for electron-deficient amines. acs.org, thieme-connect.com
Indium (e.g., InCl₃)Sulfonyl Chlorides, AminesEffective for less nucleophilic and hindered amines. organic-chemistry.org

Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential technique for determining the carbon-hydrogen framework of an organic molecule.

Proton NMR (¹H NMR)

A ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The aromatic region of the spectrum would be of particular interest, showing signals for the three protons on the benzene (B151609) ring. The chemical shifts and coupling patterns of these protons would be influenced by the electron-withdrawing effects of the nitro, trifluoromethyl, and sulfonamide groups.

Carbon-13 NMR (¹³C NMR)

A ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. The chemical shifts of the aromatic carbons would be significantly affected by the attached functional groups. The carbon of the trifluoromethyl group would also exhibit a characteristic signal.

Fluorine-19 NMR (¹⁹F NMR)

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. A ¹⁹F NMR spectrum of 3-Nitro-5-(trifluoromethyl)benzenesulfonamide would show a single resonance for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal would be indicative of the electronic environment of the CF₃ group.

Vibrational Spectroscopy

Vibrational spectroscopy provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy

An IR spectrum would display absorption bands corresponding to the vibrational frequencies of the various bonds in the molecule. Key expected absorptions would include:

N-H stretching vibrations from the sulfonamide group.

Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group.

Asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group.

C-F stretching vibrations of the trifluoromethyl group.

C-H and C=C stretching and bending vibrations of the aromatic ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The Raman spectrum would also show vibrational modes for the functional groups present, with some modes being more Raman-active than IR-active, and vice versa. This would aid in a more complete vibrational analysis of the molecule.

Without access to either experimental or reliably predicted data for this compound, a detailed analysis and the creation of corresponding data tables as requested is not possible at this time.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique used to determine the molecular weight and elucidate the structure of this compound. The compound, being an isomer of 4-Nitro-3-(trifluoromethyl)benzenesulfonamide, shares the same molecular formula, C₇H₅F₃N₂O₄S, and therefore the same exact molecular weight. lookchem.com High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming this elemental composition.

The fragmentation pattern observed in the mass spectrum provides valuable information about the compound's structure. Aromatic nitro compounds exhibit characteristic fragmentation pathways. miamioh.edu Under electron ionization (EI), the molecular ion peak (M+) would be observed, and subsequent fragmentation would likely involve the loss of small neutral molecules and radicals. Key fragmentation patterns expected for this compound include:

Loss of the nitro group (NO₂) or parts of it, such as the loss of oxygen atoms. The photochemical decomposition of a nitro group, leading to the loss of one or two oxygen atoms, is a known phenomenon in certain mass spectrometry techniques like MALDI. nih.govnih.gov

Cleavage of the C-S bond, separating the sulfonamide group from the aromatic ring.

Fragmentation of the sulfonamide moiety, such as the loss of SO₂ or the entire -SO₂NH₂ group.

Loss of the trifluoromethyl group (CF₃).

Table 1: Expected Mass Spectrometry Fragmentation for this compound

Fragment Ion Description
[M]+ Molecular ion
[M-O]+, [M-2O]+ Loss of one or two oxygen atoms from the nitro group
[M-NO₂]+ Loss of the nitro group
[M-SO₂NH₂]+ Loss of the sulfonamide group
[M-CF₃]+ Loss of the trifluoromethyl group

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique for verifying the empirical formula of a synthesized compound and assessing its purity. For this compound (C₇H₅F₃N₂O₄S), the theoretical elemental composition is calculated based on its atomic constituents and molecular weight (270.19 g/mol ). lookchem.com The experimentally determined percentages of carbon, hydrogen, nitrogen, and sulfur must align closely with these theoretical values to confirm the compound's identity and purity.

Table 2: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Percentage (%)
Carbon C 12.01 31.12%
Hydrogen H 1.01 1.86%
Fluorine F 19.00 21.09%
Nitrogen N 14.01 10.37%
Oxygen O 16.00 23.68%
Sulfur S 32.07 11.88%

Chromatographic Techniques for Analysis and Purification

Chromatographic methods are indispensable for separating this compound from reaction mixtures and for analyzing its purity.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used for qualitatively monitoring reaction progress, identifying compounds in a mixture, and determining purity. wikipedia.org In the context of this compound, a sample solution is spotted onto a TLC plate coated with a stationary phase, typically silica gel. sigmaaldrich.com The plate is then developed in a sealed chamber containing a suitable mobile phase (a solvent or mixture of solvents). wikipedia.org

Separation occurs based on the differential affinity of the compound for the stationary and mobile phases. Due to the presence of polar nitro and sulfonamide groups, this compound is a relatively polar compound and its movement up the plate (retention factor, Rf) will be highly dependent on the polarity of the mobile phase. After development, the compound, if not colored, can be visualized under UV light, as the aromatic ring absorbs UV radiation. sigmaaldrich.comanalyticaltoxicology.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a powerful tool for the separation, identification, and quantification of this compound. nih.gov A reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (such as a C18 column) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile. sielc.com

The sample is injected into the HPLC system, and the components are separated based on their hydrophobicity. As the separated components elute from the column, they are introduced into the mass spectrometer. The MS detector provides mass information, allowing for the positive identification of this compound by its specific mass-to-charge ratio (m/z) and fragmentation pattern, thus offering a high degree of certainty in both qualitative and quantitative analysis. sielc.comnih.gov

Column Chromatography

Column chromatography is a primary technique for the purification of chemical compounds on a larger scale than TLC. wpmucdn.com To purify this compound, a crude reaction mixture is loaded onto the top of a glass column packed with a stationary phase, such as silica gel or alumina. wpmucdn.com

A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their polarity and interaction with the stationary phase. wpmucdn.com Less polar compounds typically elute first, followed by more polar ones. By collecting fractions of the eluent and analyzing them (often by TLC), the fractions containing the pure this compound can be isolated and combined.

X-ray Crystallography for Solid-State Structure Determination of Sulfonamide Derivatives

By growing a single crystal of a derivative of this compound and analyzing its diffraction pattern of X-rays, researchers can determine:

Molecular Confirmation: The exact connectivity of atoms and the spatial orientation of the functional groups (nitro, trifluoromethyl, and sulfonamide).

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds. For instance, analysis of related structures has detailed the C-S-N-C torsion angles and O-S-O angles. mdpi.com

Intermolecular Interactions: The nature of forces holding the molecules together in the crystal lattice, such as hydrogen bonds. In related sulfonamides, N–H···O hydrogen bonds involving the sulfonamide group have been identified as key interactions. mdpi.com

This technique provides unambiguous proof of the compound's structure and offers insights into the influence of the nitro and trifluoromethyl substituents on the molecular geometry and crystal packing.

Chemical Reactivity and Transformation Studies

Influence of Aromatic Substituents on Reactivity

The presence of both a nitro (-NO₂) group and a trifluoromethyl (-CF₃) group on the benzene (B151609) ring profoundly influences the reactivity of the aromatic system. Both groups are powerful electron-withdrawing entities, which significantly deactivates the ring towards electrophilic attack and activates it towards nucleophilic substitution.

Electron-Withdrawing Effects of Nitro and Trifluoromethyl Groups

The nitro and trifluoromethyl groups exert their electron-withdrawing influence through a combination of inductive and resonance effects. The trifluoromethyl group is strongly electron-withdrawing primarily due to the high electronegativity of the fluorine atoms, which pull electron density away from the benzene ring through the sigma bonds (a negative inductive effect, -I). The nitro group also exhibits a strong -I effect. Furthermore, the nitro group deactivates the aromatic ring through a negative resonance effect (-R), delocalizing the pi-electrons of the ring onto the nitro group.

When positioned meta to each other, as in 3-nitro-5-(trifluoromethyl)benzenesulfonamide, the deactivating effects of these two groups are additive. This combined effect makes the aromatic ring exceptionally electron-deficient. The Hammett substituent constants (σ) are a quantitative measure of the electronic effect of a substituent on a benzene ring. For the meta-positioned nitro group, σ_m is approximately 0.71, and for the meta-positioned trifluoromethyl group, σ_m is around 0.43. The cumulative effect of these two groups results in a significantly high positive σ value for the substituted ring, indicating a substantial decrease in electron density.

Impact on Electrophilic and Nucleophilic Substitution Reactions

The highly electron-deficient nature of the benzene ring in this compound renders it highly resistant to electrophilic aromatic substitution. Electrophiles, which are electron-seeking species, will be repelled by the electron-poor ring. Reactions such as nitration, halogenation, or Friedel-Crafts alkylation and acylation, which are characteristic of benzene and its activated derivatives, are expected to be extremely sluggish or not occur at all under standard conditions. If forced to react under harsh conditions, substitution would be directed to the positions meta to both the nitro and trifluoromethyl groups (positions 2, 4, and 6), which are the least deactivated positions.

Conversely, the strong electron-withdrawing nature of the nitro and trifluoromethyl groups activates the aromatic ring for nucleophilic aromatic substitution (SNA_r). These groups can stabilize the negative charge of the Meisenheimer complex, which is the intermediate formed during an SNA_r reaction. While there is no leaving group on the ring of this compound itself, analogous compounds with a leaving group (e.g., a halogen) at a position ortho or para to the electron-withdrawing groups would be highly susceptible to nucleophilic attack. For instance, in a hypothetical compound like 1-chloro-3-nitro-5-(trifluoromethyl)benzene, the chlorine atom would be readily displaced by nucleophiles.

Reactions at the Sulfonamide Moiety

The sulfonamide functional group (-SO₂NH₂) also exhibits characteristic reactivity that is modulated by the electron-deficient aromatic ring to which it is attached.

Hydrolysis

The hydrolysis of benzenesulfonamides to their corresponding sulfonic acids and ammonia (B1221849) or amines is generally a slow process that requires acidic or basic conditions. The strong electron-withdrawing nitro and trifluoromethyl groups on the aromatic ring are expected to influence the rate of hydrolysis. Under acidic conditions, the hydrolysis of N-substituted sulfonamides can proceed through different mechanisms depending on the substituents. For N-nitrobenzenesulfonamides with electron-withdrawing groups, studies have shown that the reaction can proceed via an A1 process, involving the departure of NO₂⁺. While this compound is not an N-nitro derivative, the electron-deficient nature of the aryl group will impact the stability of intermediates and transition states in a potential hydrolysis reaction. The strong electron withdrawal will increase the acidity of the sulfonic acid product, potentially favoring the hydrolysis equilibrium.

Substitution Reactions

The nitrogen atom of the sulfonamide group can undergo various substitution reactions, such as alkylation and arylation. The acidity of the sulfonamide protons is significantly increased by the presence of the two strong electron-withdrawing groups on the benzene ring. This enhanced acidity facilitates the deprotonation of the sulfonamide nitrogen to form an anion. This anion is a potent nucleophile and can readily react with electrophiles.

For instance, N-alkylation can be achieved by treating the sulfonamide with an alkyl halide in the presence of a base. The enhanced acidity of the N-H bond in this compound would allow for the use of milder bases compared to less acidic sulfonamides.

Table 1: Expected Reactivity in N-Alkylation of Benzenesulfonamides
Benzenesulfonamide (B165840) DerivativeRelative Acidity of N-H ProtonExpected Ease of N-Alkylation
BenzenesulfonamideLowRequires strong base
4-NitrobenzenesulfonamideModerateFacilitated by the nitro group
3,5-DinitrobenzenesulfonamideHighReadily undergoes alkylation
This compoundVery HighExpected to readily undergo alkylation with mild bases

Hydrogen Bonding Interactions and Their Influence on Reactivity

The sulfonamide group is both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the oxygen atoms of the sulfonyl group). These hydrogen bonding capabilities play a crucial role in the crystal structure and intermolecular interactions of this compound.

The presence of electron-withdrawing groups on the aromatic ring enhances the hydrogen bond donor capacity of the N-H group by increasing the partial positive charge on the hydrogen atom. This leads to stronger hydrogen bonds in the solid state and in solution. These strong intermolecular interactions can influence the compound's physical properties, such as melting point and solubility.

Redox Chemistry of the Nitro Group

The redox chemistry of the nitroaromatic group is a central feature of this compound's reactivity, particularly in biological systems. This reactivity is primarily characterized by enzymatic reduction processes that lead to the formation of various intermediates, including radical species.

Enzymatic Reduction Pathways and Reactive Intermediate Formation

The nitro group of this compound is susceptible to enzymatic reduction, a process catalyzed by a class of enzymes known as nitroreductases. researchgate.net These are typically NAD(P)H-dependent flavoenzymes that facilitate the transfer of electrons to the nitroaromatic compound. researchgate.net The reduction is a stepwise process that generates several reactive intermediates. researchgate.net

The generally accepted pathway for the reduction of aromatic nitro compounds involves a multi-electron process. The initial two-electron reduction converts the nitro group (-NO₂) to a nitroso group (-NO). A subsequent two-electron reduction yields a hydroxylamine (B1172632) intermediate (-NHOH). researchgate.net This hydroxylamine species can be a critical juncture; in some enzymatic systems, it is the final product, while in others, a further two-electron reduction leads to the formation of the corresponding amine (-NH₂). researchgate.netresearchgate.net The instability and reactivity of the hydroxylamine intermediate are significant, as it can undergo further reactions, such as attacking the adjacent sulfur atom in the sulfonamide group. researchgate.net

Other enzymes, such as NAD(H)-cytochrome c reductase and certain azoreductases, have also been shown to possess nitroreductase activity, capable of reducing nitroaromatic compounds. nih.govnih.gov The specific pathway and the stability of the intermediates are highly dependent on the specific enzyme and the reaction conditions. researchgate.net

Table 1: Key Intermediates in the Enzymatic Reduction of a Nitroaromatic Group

Step Reactant Group Product Group Description
1 Nitro (-NO₂) Nitroso (-NO) Two-electron reduction of the nitro group.
2 Nitroso (-NO) Hydroxylamine (-NHOH) Two-electron reduction of the nitroso intermediate.
3 Hydroxylamine (-NHOH) Amine (-NH₂) Final two-electron reduction to the amino group.

Generation of Nitro Radical Anions

In addition to multi-electron reduction pathways, the nitro group can undergo a single-electron reduction to form a nitro radical anion (ArNO₂•⁻). researchgate.net This process is often mediated by flavoenzymes that act as electron donors. researchgate.net The formation of this radical anion is a key step in a futile redox cycle, particularly under aerobic conditions. nih.gov

Once formed, the nitro radical anion is a transient but highly reactive species. nih.gov In the presence of molecular oxygen, it can readily transfer its excess electron to an oxygen molecule, resulting in the formation of a superoxide radical (O₂•⁻) and regenerating the parent nitroaromatic compound. nih.gov This redox cycling can lead to a state of oxidative stress within a biological system due to the continuous production of reactive oxygen species. nih.gov The generation of nitro anion radicals from various nitro compounds has been confirmed through techniques like electron spin resonance (ESR) spectroscopy. nih.gov This capacity for radical formation is a fundamental aspect of the reactivity of nitro-containing compounds. rsc.org

Photochemical Reactivity and Degradation Pathways

The photochemical behavior of this compound is influenced by the presence of the trifluoromethyl (-CF₃) group on the aromatic ring. Studies on analogous compounds, such as 3,5-diamino-trifluoromethyl-benzene, indicate that trifluoromethyl aromatic compounds can undergo photodegradation upon irradiation with ultraviolet (UV) light. nih.gov

The primary photochemical degradation pathway observed for these compounds is defluorination. nih.gov This process involves a nucleophilic substitution reaction where water acts as the nucleophile, displacing a fluoride (B91410) ion from the trifluoromethyl group. nih.gov This reaction leads to the progressive conversion of the -CF₃ group into a carboxylic acid (-COOH) group and results in a measurable decrease in the pH of the surrounding aqueous solution due to the release of fluoride ions. nih.gov It is plausible that this compound could follow a similar degradation pathway. Additionally, the intermediates formed during defluorination may be prone to polymerization, leading to the formation of colored byproducts. nih.gov

Thermal Stability and Decomposition Products

The thermal stability of this compound is dictated by the strength of its covalent bonds, with the carbon-nitro (C-NO₂) bond being a predicted point of initial cleavage. nih.gov The decomposition of nitroaromatic compounds upon heating can be an energetic process, often proceeding through complex reaction networks. nih.govresearchgate.net The meta-position of the nitro and trifluoromethyl groups may confer slightly greater thermal stability compared to ortho-isomers. researchgate.net

At elevated temperatures, the compound is expected to decompose, releasing toxic and corrosive gases. Based on the decomposition of related nitroaromatic and benzenesulfonic acid compounds, the primary decomposition products would likely include nitrogen oxides (NOx) and sulfur oxides (SOx). nih.govchemicalbook.com Further degradation at higher temperatures can lead to the breakdown of the benzene ring itself, producing carbon dioxide (CO₂) and water (H₂O). nih.govresearchgate.net Studies on similar energetic materials have shown that thermal decomposition can sometimes be autocatalytic and result in a complex mixture of gaseous products and a solid, carbon-based residue. osti.gov The decomposition temperature can be influenced by factors such as the heating rate and ambient pressure. nih.gov

Table 2: Potential Thermal Decomposition Products

Product Formula Origin
Nitrogen Oxides NOx Decomposition of the nitro group.
Sulfur Oxides SOx Decomposition of the sulfonamide group.
Carbon Dioxide CO₂ Breakdown of the aromatic ring.
Water H₂O Breakdown of the aromatic ring and amide group.
Amorphous Carbon C Solid residue from extensive decomposition.

Acid-Base Properties and Protonation States

The acid-base properties of this compound are dominated by the acidic proton on the nitrogen atom of the sulfonamide group (-SO₂NH₂). The acidity of this proton is significantly enhanced by the powerful electron-withdrawing effects of both the nitro group and the trifluoromethyl group attached to the benzene ring.

While the pKa of an unsubstituted benzenesulfonamide is approximately 10, the presence of these two strong deactivating groups substantially lowers the pKa of this compound. This increased acidity means that the sulfonamide proton is readily lost in neutral or basic solutions. Consequently, at physiological pH (~7.4), the compound will exist predominantly in its deprotonated, anionic form (-SO₂NH⁻). In strongly acidic conditions, the molecule will be in its neutral, protonated state. The nitro group itself does not typically participate in acid-base equilibria in aqueous solutions.

Table 3: Protonation States of this compound

Condition Dominant Species Structure
Acidic (low pH) Protonated (Neutral) Ar-SO₂NH₂
Neutral / Basic (high pH) Deprotonated (Anionic) Ar-SO₂NH⁻

Biological Activity and Mechanistic Insights

General Biological Relevance of Sulfonamide Compounds

The sulfonamide functional group, characterized by a -SO2NH- moiety, is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. researchgate.netijpsonline.com Historically, sulfonamides were the first class of synthetic antimicrobial agents to be widely used, revolutionizing the treatment of bacterial infections before the advent of penicillin. ajchem-b.comajchem-b.comwikipedia.org Their primary mechanism of antibacterial action involves the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), a crucial enzyme in the bacterial synthesis of folic acid. wikipedia.orgnih.gov Since humans obtain folate from their diet and lack the DHPS enzyme, these drugs exhibit selective toxicity towards bacteria. nih.gov

Beyond their antibacterial properties, sulfonamide derivatives have demonstrated a remarkable diversity of biological activities. researchgate.neteurekaselect.com This versatile scaffold is integral to the development of drugs with various therapeutic applications, including:

Anticancer agents researchgate.netmdpi.com

Antiviral compounds (e.g., HIV protease inhibitors) researchgate.netresearchgate.net

Antidiabetic drugs (sulfonylureas) ajchem-b.comopenaccesspub.org

Diuretics (e.g., thiazides and loop diuretics) wikipedia.orgopenaccesspub.org

Anti-inflammatory drugs (e.g., COX-2 inhibitors) ijpsonline.com

Antifungal agents researchgate.nettandfonline.com

Antimalarial drugs researchgate.netajchem-b.com

Carbonic anhydrase inhibitors for treating conditions like glaucoma ajchem-b.comajchem-b.com

The broad applicability of sulfonamides stems from their ability to form hydrogen bonds and interact with various biological targets. researchgate.net The ongoing research and synthesis of new sulfonamide derivatives continue to uncover novel pharmacological properties, solidifying their importance in drug discovery and development. ijpsonline.comajchem-b.com

Exploration of Biological Activities in Related Trifluoromethyl- and Nitro-Substituted Sulfonamides

The introduction of trifluoromethyl (-CF3) and nitro (-NO2) groups onto the benzenesulfonamide (B165840) scaffold can significantly modulate the compound's physicochemical properties and biological activity. These substitutions are a common strategy in medicinal chemistry to enhance efficacy, metabolic stability, and target interaction. nih.govnih.govnih.gov

Trifluoromethyl-Substituted Sulfonamides:

The trifluoromethyl group is a prominent feature in many modern pharmaceuticals due to its unique electronic properties and metabolic stability. nih.govnih.gov Incorporating a -CF3 group can enhance a molecule's lipophilicity, which may improve its ability to cross cell membranes. nih.govnih.gov Research into trifluoromethyl-substituted sulfonamides has revealed a range of biological activities. For instance, some N1-trifluoromethylphenyl-sulfanilamides have shown potent in vitro activity against both gram-positive and gram-negative bacteria, with potencies similar to or greater than classical sulfonamides. researchgate.net The -CF3 group's strong electron-withdrawing nature can also influence the acidity of the sulfonamide proton, potentially affecting its binding to target enzymes. ijpsonline.com

Nitro-Substituted Sulfonamides:

The nitro group is a strong electron-withdrawing group known to be a key pharmacophore in a variety of bioactive molecules. nih.govresearchgate.net Its presence can significantly impact the electronic properties of the aromatic ring, influencing how the molecule interacts with biological targets. researchgate.net Nitro-containing compounds are well-documented for their broad-spectrum antimicrobial activities. nih.gov Studies have suggested that supplementing sulfonamide derivatives with an electron-withdrawing group, such as a nitro group, can increase their antibacterial activity. ajchem-b.com The biological activity of nitroaromatic compounds is often linked to their ability to undergo metabolic reduction within target cells, leading to the formation of reactive intermediates that can cause cellular damage. researchgate.net In the context of sulfonamides, nitro-substitution has been explored for developing agents against various pathogens, including Mycobacterium tuberculosis. nih.gov

The combination of both trifluoromethyl and nitro groups on a benzenesulfonamide core, as seen in 3-Nitro-5-(trifluoromethyl)benzenesulfonamide, represents a strategic design to potentially harness the beneficial properties of both substituents to create a compound with enhanced or novel biological activities.

In Vitro Assays and Evaluation Methodologies

The biological activity of sulfonamide derivatives is assessed using a variety of established in vitro assays. These laboratory-based techniques are essential for initial screening, determining potency, and elucidating the mechanism of action of new chemical entities.

Common methodologies include:

Antimicrobial Susceptibility Testing: The antibacterial and antifungal activities of sulfonamides are frequently evaluated using methods like the agar (B569324) well diffusion method and broth microdilution assays to determine the Minimum Inhibitory Concentration (MIC). nih.govfrontiersin.orgnih.gov These tests measure the lowest concentration of a compound that visibly inhibits the growth of a particular microorganism, such as Staphylococcus aureus, Escherichia coli, or Candida albicans. nih.govfrontiersin.org

Enzyme Inhibition Assays: Since many sulfonamides act by inhibiting specific enzymes, direct assays of enzyme activity are crucial. For antibacterial sulfonamides, this involves measuring the inhibition of dihydropteroate synthase (DHPS). nih.gov For other applications, assays for carbonic anhydrase, cyclooxygenase (COX), or various kinases are employed. ijpsonline.comnih.gov These assays typically measure the rate of product formation or substrate depletion in the presence of varying concentrations of the inhibitor to calculate values like the IC50 (the concentration required to inhibit 50% of the enzyme's activity). nih.gov

Cell Viability and Cytotoxicity Assays: When evaluating potential anticancer agents, researchers use cell-based assays to measure a compound's effect on the growth and viability of cancer cell lines (e.g., HeLa, MCF-7, MDA-MB231). mdpi.comnih.gov Common methods include the MTT assay or trypan blue exclusion, which help determine the GI50 (concentration for 50% growth inhibition) or IC50 values. mdpi.comnih.gov

Antioxidant Activity Assays: Some sulfonamides are investigated for their antioxidant potential. tandfonline.comjsirjournal.com Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay are used to quantify the compound's ability to neutralize free radicals or reduce ferric iron. jsirjournal.com

Computational and Biophysical Methods: To complement experimental assays, computational techniques like molecular docking are used to predict how a sulfonamide might bind to its target protein. nih.govnih.gov Biophysical methods, such as UV-visible spectrophotometry, can be used to study interactions with biological macromolecules like DNA. mdpi.com

The table below summarizes common in vitro assays used for evaluating sulfonamide derivatives.

Assay TypePurposeKey Parameters MeasuredExample Application
Broth Microdilution Determine antimicrobial potencyMinimum Inhibitory Concentration (MIC)Testing antibacterial sulfonamides against S. aureus and E. coli. nih.gov
Enzyme Activity Assay Quantify inhibition of a specific enzymeIC50 / KiMeasuring carbonic anhydrase inhibition for glaucoma drug candidates. ijpsonline.com
Cell Viability Assay (e.g., MTT) Assess cytotoxicity against cancer cellsGI50 / IC50Screening sulfonamides for anticancer potential against HeLa cells. mdpi.comnih.gov
DPPH Radical Scavenging Evaluate antioxidant capacity% Scavenging Activity / EC50Determining the antioxidant properties of novel sulfonamides. jsirjournal.com
Molecular Docking Predict binding mode and affinityBinding Energy / InteractionsIn silico screening of sulfonamides against the DHPS enzyme. nih.gov

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of benzenesulfonamide derivatives is highly dependent on the nature, position, and electronic properties of substituents on the benzene (B151609) ring. Structure-Activity Relationship (SAR) analysis helps to understand how specific structural modifications influence a compound's interaction with its biological target.

The presence and location of a nitro (-NO2) group on the aromatic ring are critical determinants of biological activity in many classes of compounds, including sulfonamides. nih.gov

Presence of the Nitro Group: The nitro group is a potent electron-withdrawing group. nih.gov Its inclusion in a molecule can enhance interactions with biological targets through various mechanisms. researchgate.net For some antimicrobial agents, the nitro group itself is a pharmacophore that can be reduced by microbial enzymes to generate cytotoxic radicals, contributing directly to the antimicrobial effect. researchgate.net Studies on other heterocyclic compounds have shown that the presence of a nitro group can lead to a significant increase in potency against certain bacterial and fungal strains. esisresearch.org

The trifluoromethyl (-CF3) group is frequently used in medicinal chemistry to enhance a compound's pharmacological profile. nih.govacs.org

Electronic Effects: The -CF3 group is strongly electron-withdrawing, which can alter the acidity of nearby functional groups, such as the sulfonamide N-H proton. ijpsonline.com This can impact the strength of hydrogen bonding with a target receptor.

Lipophilicity and Permeability: The trifluoromethyl group significantly increases the lipophilicity of a molecule. nih.govnih.gov This enhanced lipophilicity can improve the compound's ability to permeate biological membranes, potentially leading to better bioavailability and cellular uptake. nih.govnih.gov

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov Replacing a metabolically vulnerable methyl group with a trifluoromethyl group is a common strategy to increase a drug's half-life.

Binding Interactions: The -CF3 group can participate in specific, favorable interactions within a protein's binding pocket, including dipole-dipole and orthogonal multipolar interactions, which can contribute to enhanced binding affinity. acs.org Statistical analysis has shown that while replacing a methyl group with a trifluoromethyl group does not improve bioactivity on average, in certain cases, it can lead to a significant increase in potency. acs.org

The biological activity of benzenesulfonamides is not solely dictated by one or two key groups but is the result of the combined influence of all substituents on the molecule.

Substituents on the Sulfonamide Nitrogen (N1): Modifications to the sulfonamide nitrogen are a classic strategy for modulating activity. Replacing one of the hydrogens with various heterocyclic rings was a key step in developing potent antibacterial sulfonamides. researchgate.net The acidity of the remaining N-H proton, influenced by the N1 substituent, is often crucial for activity. ijpsonline.com

Substituents on the Aromatic Ring: The nature and position of other groups on the benzene ring fine-tune the molecule's properties.

Halogens (e.g., Chlorine, Fluorine): Electron-withdrawing groups like halogens can increase the potency of some antimicrobial agents. tandfonline.comesisresearch.org

Alkyl/Alkoxy Groups: These groups can modulate the lipophilicity and steric profile of the compound, influencing how it fits into a binding pocket. nih.gov

Linker Groups: The introduction of various linker groups (e.g., ether, methylene) between the benzenesulfonamide core and another pharmacophore can alter the molecule's flexibility and the spatial orientation of its key binding elements, which is critical for optimizing interactions with the target. nih.gov

SAR studies on carbonic anhydrase inhibitors have shown that while the core benzenesulfonamide group anchors the molecule to the zinc ion in the active site, the "tail" portion, composed of various substituents, is responsible for modulating isoform specificity by interacting with different amino acid residues lining the active site cavity. nih.gov

Mechanistic Studies of Biological Action

The biological effects of this compound are rooted in its distinct chemical structure, which features a sulfonamide group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups are pivotal in defining its interactions with biological macromolecules and its subsequent influence on cellular processes.

Enzyme Inhibition Mechanisms (e.g., Carbonic Anhydrase Isoforms, Cyclooxygenase-2)

The sulfonamide moiety is a well-established pharmacophore for the inhibition of several enzyme families, most notably carbonic anhydrases and, in some contexts, cyclooxygenases.

Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are a prominent class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govunifi.it The primary mechanism involves the coordination of the sulfonamide group's nitrogen atom to the Zn(II) ion within the enzyme's active site. unifi.it This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for catalysis, thereby blocking the enzyme's function.

Nitro-substituted benzenesulfonamides have been investigated for their inhibitory activity against various human (h) CA isoforms. Studies on related compounds show that they can be potent inhibitors, with selectivity often varying between the different isoforms, such as the cytosolic hCA I and hCA II, and the tumor-associated hCA IX and hCA XII. nih.gov For instance, 2-substituted-5-nitro-benzenesulfonamides have demonstrated strong inhibition of the tumor-associated CA IX and XII isoforms, with inhibition constants (KIs) in the nanomolar range, while showing weaker inhibition of the cytosolic isoform I. nih.gov The presence of electron-withdrawing groups, such as the nitro group, can influence the acidity of the sulfonamide and its binding affinity.

Compound ClassTarget IsoformInhibition Constant (KI) RangeSelectivity Profile
2-Substituted-5-nitro-benzenesulfonamideshCA II8.8–4975 nMModerate inhibition
2-Substituted-5-nitro-benzenesulfonamideshCA IX & hCA XII5.4–653 nMStrong, selective inhibition over cytosolic isoforms
Various BenzenesulfonamideshCA I41.5–1500 nMModerate inhibition
Various BenzenesulfonamideshCA II30.1–755 nMModerate inhibition

This table presents inhibitory data for classes of compounds structurally related to this compound, demonstrating the typical activity of nitro-substituted benzenesulfonamides against carbonic anhydrase isoforms. nih.govnih.gov

Cyclooxygenase-2 (COX-2) Inhibition: Cyclooxygenase (COX) enzymes are responsible for the synthesis of pro-inflammatory prostaglandins. mdpi.com While many non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit COX are carboxylic acids, a distinct class of selective COX-2 inhibitors, known as coxibs, features a sulfonamide or a related functional group. nih.gov These inhibitors exploit structural differences between the active sites of COX-1 and COX-2. The active site of COX-2 contains a larger hydrophobic side pocket, which can accommodate the bulky groups found on selective inhibitors. mdpi.com

The mechanism often involves hydrogen bonding interactions with key residues in the active site, such as Tyr-385 and Ser-530. researchgate.net Research on related aromatic compounds has shown that the introduction of a nitro group can increase selectivity for COX-2 inhibition. mdpi.com This suggests that the electronic properties and steric profile of substituents on the benzene ring, such as the nitro and trifluoromethyl groups in this compound, could be critical in directing its binding and inhibitory potential toward COX-2. mdpi.com

Cellular Pathway Modulation (e.g., Apoptosis Induction, Caspase Activation)

Nitroaromatic compounds can exert significant effects on cellular signaling pathways, particularly those governing cell survival and death.

Apoptosis Induction and Caspase Activation: Apoptosis, or programmed cell death, is a critical process for tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com This process is executed by a family of cysteine proteases known as caspases. nih.gov Certain nitroaromatic structures have been identified as inducers of apoptosis. For example, studies on nitrostyrene (B7858105) derivatives have shown that the nitrovinyl side chain attached to an aromatic ring is a key pharmacophore for inducing apoptosis. nih.gov This induction is confirmed by the activation of key executioner caspases, such as caspase-3, which leads to subsequent DNA fragmentation. nih.gov

The activation of apoptotic pathways can be initiated by various cellular signals. Tumor necrosis factor-alpha (TNF-alpha), for instance, can trigger apoptosis by activating a cascade of caspases. nih.gov Research has shown that TNF-alpha-induced apoptosis can involve parallel pathways, including both the activation of caspases and the induction of nitric oxide synthase (iNOS). nih.gov The presence of a nitro group on an exogenous compound could potentially interact with these complex signaling networks. The pro-apoptotic potential of nitroaromatic compounds is often linked to the electron-withdrawing nature of the nitro group, which can make the molecule susceptible to bioreduction or enable it to act as a Michael acceptor, thereby reacting with cellular nucleophiles like cysteine residues in key proteins. nih.gov

Interaction with Specific Biological Targets (e.g., Protein Binding, Receptor Affinity)

The specific functional groups on this compound dictate its non-covalent interactions with biological targets, which underpins its mechanism of action.

Similarly, the sulfonamide group is a strong hydrogen bond donor and acceptor, and the trifluoromethyl group can participate in hydrophobic interactions and potentially form non-canonical hydrogen bonds. In the context of enzyme inhibition, such as with carbonic anhydrase, the sulfonamide group forms a direct coordinative bond with the active site zinc ion, while the rest of the molecule, including the nitro- and trifluoromethyl-substituted ring, engages in secondary interactions with nearby amino acid residues (e.g., F131, V135, L204), which enhances binding affinity and contributes to isoform selectivity. nih.gov

Biotransformation and Metabolic Pathways of Nitroaromatics

The metabolic fate of nitroaromatic compounds is a critical aspect of their biological activity. The primary biotransformation pathway for this class of chemicals is the enzymatic reduction of the nitro group. nih.gov

This reduction can proceed through several intermediates, including nitroso and hydroxylamino derivatives, ultimately leading to the corresponding amine. nih.gov This process is catalyzed by various enzymes, particularly NAD(P)H:quinone oxidoreductase (NQO1) and cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP1A2. nih.gov The reduction often occurs under anaerobic or hypoxic conditions, as oxygen can compete for the electrons, leading to a futile cycle that generates reactive oxygen species. nih.gov

For some nitroaromatics, these metabolic reduction steps represent an activation pathway. The resulting hydroxylamine (B1172632) and other intermediates can be highly reactive, capable of forming covalent adducts with macromolecules like DNA, which is a mechanism of genotoxicity for certain carcinogenic nitroaromatics. nih.govnih.gov Further metabolic steps can involve conjugation reactions, where enzymes like N,O-acetyltransferases (NATs) and sulfotransferases (SULTs) add acetyl or sulfonate groups to the reduced metabolites, potentially increasing their reactivity. nih.gov Therefore, the biotransformation of a compound like this compound is expected to be dominated by the reduction of its nitro group, a process that can significantly alter its biological properties.

Advanced Applications and Future Research Directions

Development as Molecular Probes and Research Tools

The unique combination of functional groups in 3-Nitro-5-(trifluoromethyl)benzenesulfonamide makes it an intriguing candidate for development into sophisticated molecular probes and research tools. The sulfonamide moiety is a well-established zinc-binding group, a key feature in the design of inhibitors for zinc-containing metalloenzymes, such as carbonic anhydrases. nih.gov This property could be harnessed to design probes that selectively target and report on the activity of such enzymes within complex biological systems.

Furthermore, the trifluoromethyl (-CF₃) group serves as a powerful and sensitive reporter group for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the low natural abundance of ¹⁹F, spectra are clean and allow for precise monitoring of the probe's interaction with its biological target without background interference. The nitro group, an electron-withdrawing moiety, can modulate the electronic properties of the molecule and can also act as a fluorescence quencher in certain probe designs. Future research could focus on conjugating this molecule with fluorophores or other reporter tags to create highly specific tools for cellular imaging and biochemical assays.

Computational Screening and Lead Compound Identification

In the realm of modern drug discovery, computational (in silico) screening is an indispensable tool for identifying promising lead compounds. Benzenesulfonamide (B165840) derivatives are frequently the subject of such studies due to their proven efficacy as inhibitors of various enzymes, most notably carbonic anhydrases (CAs). nih.govsciforum.net The structural framework of this compound, featuring a hydrogen-bond donating sulfonamide group, an aromatic scaffold, and potent electron-withdrawing groups, makes it an ideal candidate for virtual screening against a wide array of biological targets.

Computational docking studies could predict the binding affinity and mode of interaction of this molecule within the active sites of enzymes like CAs, kinases, and proteases. nih.govresearchgate.net Such simulations can guide the rational design of more potent and selective inhibitors. For instance, docking studies on similar benzenesulfonamides have successfully elucidated key interactions, such as the coordination of the sulfonamide group with the active site zinc ion in CAs and hydrogen bonding with crucial amino acid residues like Thr199. sciforum.net Applying these computational methodologies to this compound could rapidly identify its potential as a lead compound for therapeutic development, saving significant time and resources in the early stages of research.

Novel Synthetic Methodologies and Sustainable Chemistry Approaches

While specific industrial-scale synthesis of this compound is not widely documented, plausible synthetic routes can be devised based on established organic chemistry principles. A potential pathway involves the nitration of a trifluoromethyl-substituted benzene (B151609) precursor, followed by chlorosulfonylation and subsequent ammonolysis to form the final sulfonamide. nih.govgoogleapis.com For example, a route could begin with the nitration of benzotrifluoride (B45747) to yield 3-nitrobenzotrifluoride (B1630513), which can then be subjected to further functionalization. googleapis.com

Future research in this area should focus on developing novel synthetic methodologies that are not only efficient but also align with the principles of sustainable and green chemistry. This includes the use of safer solvents, minimizing hazardous waste, and employing catalytic methods over stoichiometric reagents. researchgate.net For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a greener alternative to traditional reducing agents like stannous chloride for the reduction of nitro groups, a potential step if the synthesis starts from a dinitro precursor. google.com Furthermore, exploring the use of solid acid catalysts for nitration reactions could reduce the reliance on corrosive and difficult-to-recycle mixtures of concentrated nitric and sulfuric acids. googleapis.com

Development of Analytical Detection and Quantification Methods

The ability to accurately detect and quantify this compound is crucial for its development and potential application in pharmaceuticals or agrochemicals. Standard analytical techniques can be adapted for this purpose. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS) or a UV detector, would be the primary method for its separation and quantification in various matrices. researchgate.net Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, potentially after a derivatization step to enhance volatility.

The development of robust analytical methods would require thorough validation, including establishing limits of detection (LOD) and quantification (LOQ), assessing linearity, accuracy, and precision. For analysis in complex samples such as environmental water or biological fluids, a sample preparation step, like solid-phase extraction (SPE) or liquid-liquid extraction (LLE), would be essential to remove interfering substances and concentrate the analyte. The presence of the trifluoromethyl group also opens the possibility of using ¹⁹F NMR for quantification in non-complex matrices.

Table 1: Potential Analytical Methods for this compound This table is based on methods used for structurally related compounds.

Technique Detector Typical Application Key Considerations Reference
HPLCUV/Diode ArrayRoutine quantification, purity analysisRequires chromophore; mobile phase optimization is key. researchgate.net
LC-MS/MSMass SpectrometryTrace-level quantification in complex matrices (e.g., biological fluids)High sensitivity and specificity; requires method development for fragmentation. researchgate.net
GC-MSMass SpectrometryAnalysis of volatile derivatives; impurity profilingMay require derivatization to increase volatility.-
¹⁹F NMRNMR DetectorStructural confirmation; quantification in simple, pure samplesNon-destructive; highly specific for fluorine-containing compounds.-

Exploration of Patent Literature and Intellectual Property Landscape

An exploration of the intellectual property landscape reveals that while patents specifically claiming this compound are not prominent, the core chemical motifs are heavily featured in existing patents. The patent literature is rich with claims related to the synthesis of precursors, such as nitro-substituted benzotrifluoride compounds, which are valuable industrial intermediates. googleapis.comgoogle.com Additionally, numerous patents cover broad classes of substituted benzenesulfonamides for a wide range of applications, including pharmaceuticals and agrochemicals. google.com

For example, patents exist for methods to prepare 2-methyl-5-aminobenzenesulfonamide, a key intermediate for the anticancer drug Pazopanib, highlighting the commercial importance of this class of compounds. google.com The novelty and patentability of this compound would therefore likely depend not on the structure itself, but on a novel and non-obvious application, such as its use as a specific enzyme inhibitor, a molecular probe with unique properties, or an intermediate in a new synthetic pathway to a high-value product. Any future commercial development would require a careful freedom-to-operate analysis within this crowded patent space.

Interdisciplinary Research Opportunities

The full exploitation of this compound's potential necessitates a highly interdisciplinary research approach. Collaborations across various scientific fields will be key to unlocking its future applications.

Medicinal Chemistry and Computational Biology: Teams could work together to perform large-scale virtual screening of the compound against libraries of biological targets, followed by chemical synthesis and biological validation of its activity. nih.govsciforum.net This synergy is crucial for accelerating the drug discovery process.

Organic Chemistry and Chemical Engineering: The development of a scalable, cost-effective, and sustainable synthesis process is a task that requires the combined expertise of synthetic chemists and chemical engineers.

Analytical and Environmental Chemistry: Specialists in these fields are needed to develop sensitive methods for detecting the compound and its potential metabolites in environmental and biological systems, ensuring its safe use. researchgate.net

Materials Science and Fluorine Chemistry: The unique properties conferred by the trifluoromethyl group—such as high lipophilicity, metabolic stability, and unique electronic characteristics—make this compound a candidate for incorporation into advanced materials like polymers or functional coatings. dntb.gov.uaresearchgate.net Collaboration with materials scientists could uncover novel, non-biological applications.

By fostering these interdisciplinary partnerships, the scientific community can comprehensively investigate the properties and potential of this compound, paving the way for innovative discoveries.

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-Nitro-5-(trifluoromethyl)benzenesulfonamide to maximize yield and purity?

  • Methodological Answer : Synthesis typically involves nitro-group retention and sulfonamide formation. Key steps include:
  • Precursor Selection : Start with 3-nitro-5-(trifluoromethyl)benzoic acid derivatives (e.g., sulfonyl chloride intermediates) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity, while temperature control (50–80°C) minimizes side reactions .
  • Ammonia/Amine Coupling : React with ammonia or substituted amines under inert atmosphere to form the sulfonamide bond. Monitoring via TLC or HPLC ensures completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Table 1 : Example Reaction Conditions

StepReagent/ConditionYield (%)Purity (HPLC)Reference
SulfonylationClSO₂-C₆H₃(NO₂)(CF₃), NH₃, DMF, 70°C7898.5
PurificationEthanol/water recrystallization6599.2

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 7.5–8.5 ppm) and trifluoromethyl (δ ~120 ppm in ¹³C) .
  • FT-IR : Confirm sulfonamide (S=O stretches ~1350–1150 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ (e.g., C₇H₄F₃N₂O₄S⁺, m/z 285.0) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Index peaks with SHELXS for initial phase determination .
  • Refinement : Apply SHELXL for full-matrix least-squares refinement. Assign anisotropic displacement parameters to non-H atoms .
  • Validation : Check R-factor convergence (<5%) and electron density maps for omitted regions (e.g., trifluoromethyl disorder) .
  • Case Study : A related sulfonamide showed C–S–N bond angles of 106.5° ± 1.2°, with intermolecular H-bonds stabilizing the lattice .

Q. What strategies resolve contradictions in bioactivity data across different assays for this compound?

  • Methodological Answer :
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for enzyme inhibition) and controls (e.g., known COX-2 inhibitors) .
  • Solubility Adjustments : Pre-dissolve in DMSO (<0.1% final concentration) to avoid solvent interference .
  • Dose-Response Curves : Analyze IC₅₀ values across multiple replicates. For example, conflicting IC₅₀ values (5 µM vs. 20 µM) may arise from assay sensitivity differences .
  • Structural Analog Comparison : Compare with 3-Nitro-5-(trifluoromethyl)pyridine-2-acetic acid, which showed consistent antimicrobial activity due to enhanced lipophilicity .

Q. How do electronic effects of the nitro and trifluoromethyl groups influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Nitro Group : Acts as a meta-directing, electron-withdrawing group, slowing electrophilic substitution but enabling SNAr reactions under basic conditions (e.g., K₂CO₃ in DMSO) .
  • Trifluoromethyl Group : Enhances stability via steric and inductive effects. In Suzuki couplings, Pd(PPh₃)₄ catalyzes aryl-boronic acid coupling at 80°C with 60–70% yield .
  • Computational Modeling : DFT studies show CF₃ increases LUMO energy (+1.2 eV), reducing electrophilicity but favoring nucleophilic attack at the sulfonamide nitrogen .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points (e.g., 127–132°C vs. 157–161°C)?

  • Methodological Answer :
  • Purity Check : Analyze via DSC (differential scanning calorimetry) to detect impurities broadening melting ranges .
  • Polymorphism Screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to isolate different polymorphs .
  • Literature Cross-Validation : Compare with structurally similar compounds (e.g., 3-chloro-5-(trifluoromethyl)benzoic acid, mp 145°C) .

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